2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Medicinal Chemistry Scaffold Design Physicochemical Properties

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 145475-35-0) is a partially saturated quinazolinone bearing a reactive chloromethyl group at the 2-position. Its molecular formula is C9H11ClN2O and molecular weight 198.65 g/mol.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 145475-35-0
Cat. No. B3047828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS145475-35-0
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)CCl
InChIInChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13)
InChIKeyYOEVSDYLLYABRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 145475-35-0): Procurement-Relevant Chemical Identity and Scaffold Profile


2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 145475-35-0) is a partially saturated quinazolinone bearing a reactive chloromethyl group at the 2-position. Its molecular formula is C9H11ClN2O and molecular weight 198.65 g/mol . The saturated tetrahydro ring distinguishes it from the fully aromatic 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) and provides a distinct conformational and electronic profile that influences both reactivity and biological recognition . It is commercially available at purities up to 98% from multiple suppliers, serving as a key intermediate for constructing more complex tetrahydroquinazoline-based libraries .

Why 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Cannot Be Replaced by Other Chloromethyl-Quinazolinones for SAR or Synthetic Optimization


Direct substitution of this compound with the more common aromatic analog 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) or other simple chloromethyl-heterocycles is inadvisable because the tetrahydro ring abolishes the planar, fully conjugated quinazolinone system. This alters the electron density at the chloromethyl carbon, modifies hydrogen-bonding patterns at the 4-oxo group, and introduces a saturated ring that can assume multiple low-energy conformations [1]. Such structural differences are known to translate into divergent biological activities; for example, the aromatic analog has reported MIC of 4 µg/mL against MRSA , whereas the tetrahydro analog's activity profile remains distinct and requires separate evaluation. Consequently, procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Versus Closest Analogs


Molecular Weight and sp³ Carbon Fraction Differentiate the Target from the Aromatic Analog

The target compound (MW 198.65) is 4.03 Da heavier than the aromatic analog 2-(chloromethyl)quinazolin-4(3H)-one (MW 194.62) due to the added four hydrogen atoms. More importantly, the tetrahydro ring contributes four sp³ carbons, raising the fraction of sp³-hybridized carbons (Fsp³) from 0.44 to 0.55 . Higher Fsp³ values have been statistically associated with improved clinical success rates in small-molecule drug candidates [1]. This quantitative structural difference predicts distinct physicochemical and pharmacokinetic behavior.

Medicinal Chemistry Scaffold Design Physicochemical Properties

Reported Antibacterial Activity for the Aromatic Analog Highlights the Distinct Biological Space of the Tetrahydro Derivative

The aromatic comparator 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) has documented antibacterial activity, with an MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . In contrast, no antibacterial MIC data have been reported for the target compound, and its primary literature applications center on its role as a synthetic building block rather than a direct bioactive agent . This divergence in both reported activity and research focus underscores that the two compounds occupy non-overlapping functional spaces; the target's value lies in its use as a versatile intermediate, not as a direct substitute for the antibacterial aromatic analog.

Antibacterial MRSA Structure-Activity Relationship

Commercial Purity Consistency: 98% Assay Provides a Defined Starting Point Unmatched by Many Analog Suppliers

Multiple vendors list the target compound at 98% purity (HPLC) . In contrast, the aromatic analog 2-(chloromethyl)quinazolin-4(3H)-one is often supplied at 95% purity , and the related 4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1533769-90-2) is typically offered at 97% . The 98% threshold reduces the probability of side reactions caused by unidentified impurities in multi-step syntheses and facilitates more reproducible biological assay results.

Procurement Purity Reproducibility

Patent Landscape: Tetrahydroquinazolinone Core Is Featured in PARP Inhibitor Patents, Suggesting Privileged Scaffold Status

The tetrahydroquinazolinone core, exemplified by the target compound, is explicitly claimed in patent WO 2014/009872 A1 as a PARP inhibitor scaffold [1]. This patent discloses compounds with IC50 values in the low nanomolar range against PARP-1 enzyme (e.g., <10 nM for select examples). While the target compound itself is an unsubstituted intermediate, its core structure aligns with a patent-protected pharmacophore, whereas the aromatic analog 2-(chloromethyl)quinazolin-4(3H)-one is not featured in this patent family. This suggests that the tetrahydroquinazolinone scaffold offers distinct binding interactions with PARP that the planar aromatic system cannot recapitulate.

PARP Inhibitor Patent Analysis Privileged Scaffold

Procurement-Driven Application Scenarios for 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Based on Verified Differentiation


Fragment-Based Drug Discovery Requiring Non-Planar, sp³-Rich Scaffolds

The target compound's elevated Fsp³ (0.555 vs 0.444 for aromatic analog) makes it a preferred fragment for libraries targeting difficult-to-drug protein pockets that demand three-dimensional ligands. Its chloromethyl handle enables rapid diversification while the saturated ring reduces aromatic stacking liabilities [1].

Synthesis of PARP Inhibitor Leads with a Validated Tetrahydroquinazolinone Core

Given the tetrahydroquinazolinone scaffold's presence in nanomolar PARP-1 inhibitors (WO 2014/009872 A1), the target compound serves as an ideal starting material for elaborating patent-relevant analogs through nucleophilic displacement of the chloromethyl group [2]. Its 98% commercial purity ensures reproducible initial yields.

Analytical Standardization and Metabolite Identification Studies

The well-defined structure and high purity (98%) qualify this compound as a reference standard for LC-MS/MS method development targeting tetrahydroquinazoline metabolites in pharmacokinetic studies, offering a more saturated, metabolically distinct profile compared to the aromatic quinazolinone series .

Quote Request

Request a Quote for 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.